molecular formula C10H9NO2 B099975 4,7-dimethyl-1H-indole-2,3-dione CAS No. 15540-90-6

4,7-dimethyl-1H-indole-2,3-dione

Cat. No. B099975
CAS RN: 15540-90-6
M. Wt: 175.18 g/mol
InChI Key: VYRDPBOVRAVNKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of indole derivatives can be complex, involving regiospecific reactions to ensure the correct placement of substituents on the indole framework. Paper describes a highly regiospecific synthesis of a hexahydroindeno[1,2-b]indole-9,10-dione derivative, which suggests that the synthesis of 4,7-dimethyl-1H-indole-2,3-dione would also require careful consideration of regiochemistry to achieve the desired substitution pattern.

Molecular Structure Analysis

While the exact molecular structure of 4,7-dimethyl-1H-indole-2,3-dione is not analyzed in the provided papers, the crystal structure of a related compound is reported in paper . This suggests that similar techniques, such as X-ray crystallography, could be used to determine the molecular structure of 4,7-dimethyl-1H-indole-2,3-dione, providing insights into its three-dimensional conformation and potential intermolecular interactions.

Chemical Reactions Analysis

Indole derivatives are known to participate in a variety of chemical reactions. The papers do not specifically address the reactions of 4,7-dimethyl-1H-indole-2,3-dione, but paper discusses the use of a dipyrazolo[1,5-a:1',5'-d]pyrazine-4,9-dione derivative as a reagent for labeling amino acids, indicating that indole derivatives can react with amino groups under certain conditions. This information could be relevant when considering the reactivity of 4,7-dimethyl-1H-indole-2,3-dione with various functional groups.

Physical and Chemical Properties Analysis

Scientific Research Applications

Serine Protease Inhibition

4,7-Dimethyl-1H-indole-2,3-dione derivatives have been studied for their potential as serine protease inhibitors. Research has demonstrated that compounds synthesized from indolo- or pyrrolo-β-enamino t-butyl esters can selectively inhibit human leukocyte elastase (HLE) and chymotrypsin (Player et al., 1994).

Antimicrobial Properties

Compounds derived from 4,7-dimethyl-1H-indole-2,3-dione have been investigated for their antimicrobial properties. A study showed that compounds like 1-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-1H-indole-2,3-dione displayed moderate inhibitory activity against the fungus Candida albicans, suggesting their potential as antifungal agents (Ramadan et al., 2019).

Organic Synthesis and Heterocyclic Compounds

The compound has been utilized in the synthesis of various heterocyclic compounds. One study described the efficient synthesis of N-benzylated indole, indazole, and benzotriazole-4,7-diones, demonstrating the versatility of 4,7-dimethyl-1H-indole-2,3-dione in organic synthesis (Marminon et al., 2007).

Studies on Hydrolysis

Research has also delved into the hydrolysis of isatin and its derivatives, including those with varying hydrophobicities like N-dimethylaminomethyl indol-2,3-dione. These studies are crucial in understanding the chemical behavior and potential applications of these compounds (Al-ayed et al., 2011).

Antifungal Activity

Synthesized 1H-indole-4,7-diones have been tested for their antifungal properties. These compounds showed promising activity against various fungi, suggesting their potential as antifungal agents (Ryu et al., 2007).

Coordination Chemistry

The compound has been explored in the coordination chemistry of oxovanadium(V) complexes, where it was used to create Schiff bases. These complexes have shown significant fungicidal and bactericidal properties (Garg et al., 2007).

Safety And Hazards

4,7-dimethyl-1H-indole-2,3-dione is classified as an irritant .

properties

IUPAC Name

4,7-dimethyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-5-3-4-6(2)8-7(5)9(12)10(13)11-8/h3-4H,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRDPBOVRAVNKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390819
Record name 4,7-dimethyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-dimethyl-1H-indole-2,3-dione

CAS RN

15540-90-6
Record name 4,7-dimethyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,7-DIMETHYLISATIN
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.